利阿唑醇二盐酸盐

描述

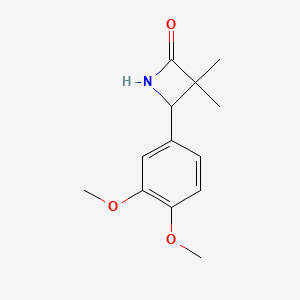

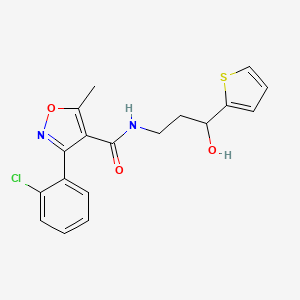

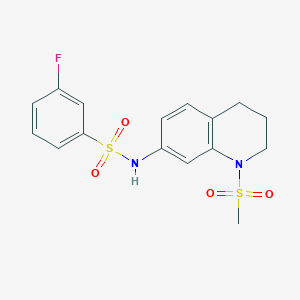

Liarozole dihydrochloride is an imidazole derivative and an orally active retinoic acid metabolism-blocking agent. It inhibits the cytochrome P450-dependent 4-hydroxylation of retinoic acid, resulting in increased tissue levels of retinoic acid. This compound has shown antitumor activity and is used in various scientific research applications .

科学研究应用

利亚唑二盐酸盐具有广泛的科学研究应用,包括:

化学: 用作各种化学反应中的细胞色素P450抑制剂。

生物学: 研究其对维甲酸代谢的影响及其在细胞过程中的作用。

工业: 用于开发新药和治疗剂

作用机理

利亚唑二盐酸盐通过抑制细胞色素P450酶(包括芳香酶和维甲酸4-羟化酶)发挥作用。这种抑制导致组织中维甲酸水平升高,这可能具有多种生物学效应。 该化合物还通过抑制雄激素生物合成和阻断维甲酸代谢而显示出抗肿瘤活性 .

作用机制

Target of Action

Liarozole dihydrochloride primarily targets the cytochrome P450 (CYP450) enzymes . These enzymes play a crucial role in the metabolism of various substances within the body. Specifically, Liarozole dihydrochloride inhibits the cytochrome P450-dependent 4-hydroxylation of retinoic acid (RA), a process that is primarily carried out by the CYP26 enzyme .

Mode of Action

Liarozole dihydrochloride interacts with its targets, the CYP450 enzymes, by binding to them and inhibiting their activity . This inhibition results in the blockage of the 4-hydroxylation of retinoic acid, a key step in the metabolism of retinoic acid . By blocking this step, Liarozole dihydrochloride effectively increases the tissue levels of retinoic acid .

Biochemical Pathways

The primary biochemical pathway affected by Liarozole dihydrochloride is the retinoic acid metabolic pathway . By inhibiting the 4-hydroxylation of retinoic acid, Liarozole dihydrochloride disrupts the normal metabolism of retinoic acid, leading to an increase in its tissue levels . The downstream effects of this disruption can include various cellular changes, as retinoic acid plays a crucial role in cell differentiation and growth .

Pharmacokinetics

It is known that liarozole dihydrochloride is orally active , indicating that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of Liarozole dihydrochloride is currently unclear .

Result of Action

The molecular and cellular effects of Liarozole dihydrochloride’s action primarily involve changes in cell growth and differentiation . By increasing the tissue levels of retinoic acid, Liarozole dihydrochloride can influence the processes of cell differentiation and growth that are regulated by retinoic acid . This can result in antitumoral properties, as seen in some studies .

安全和危害

未来方向

Liarozole has been used in trials studying the treatment of Ichthyosis, Lamellar . It has shown antitumor properties against androgen-dependent and independent rat prostate carcinomas . In the future, combination therapy using 1,25- (OH) 2 D 3 and liarozole or other inhibitors of 24-hydroxylase, both in nontoxic doses, might serve as an effective treatment for prostate cancer .

Relevant Papers

- "Liarozole Acts Synergistically with 1α,25-Dihydroxyvitamin D3 to Inhibit Growth of DU 145 Human Prostate Cancer Cells by Blocking 24-Hydroxylase Activity" .

- "The anti-cancer effect of retinoic acid signaling in CRC occurs via decreased growth of ALDH+ colon cancer stem cells and increased differentiation of stem cells" .

- "Treatment of psoriasis with oral liarozole: a dose‐ranging study" .

生化分析

Biochemical Properties

Liarozole dihydrochloride inhibits the cytochrome P450 (CYP26)-dependent 4-hydroxylation of retinoic acid (RA), resulting in increased tissue levels of RA . This inhibition is significant, with an IC50 value of 7 μM . The compound’s interaction with the CYP26 enzyme is crucial in its role as a retinoic acid metabolism-blocking agent (RAMBA) .

Cellular Effects

In cellular studies, Liarozole dihydrochloride has shown to inhibit cell proliferation. For instance, in MCF-7 cells, it had an effect of 35% inhibition at 10 μM on cell proliferation . Furthermore, in mesenchymal cells, Liarozole dihydrochloride completely inhibited chondrogenesis .

Molecular Mechanism

The molecular mechanism of Liarozole dihydrochloride involves the inhibition of the cytochrome P450 (CYP26)-dependent 4-hydroxylation of retinoic acid (RA) . This inhibition leads to increased tissue levels of RA, which can have various effects on cellular processes .

Temporal Effects in Laboratory Settings

In a phase I/II dose-escalation study, the maximally tolerated dose (MTD) of Liarozole dihydrochloride was determined to be 300 mg twice daily . Side effects that defined the MTD included lethargy, somnolence, body rash, and paresthesias .

Dosage Effects in Animal Models

For example, Liarozole dihydrochloride (5-20 mg/kg; p.o.) reversed the vaginal keratosis caused by estrogen stimulation .

Metabolic Pathways

Liarozole dihydrochloride is involved in the metabolic pathway of retinoic acid (RA). It inhibits the cytochrome P450 (CYP26)-dependent 4-hydroxylation of RA, leading to increased tissue levels of RA .

Transport and Distribution

Given its role as a retinoic acid metabolism-blocking agent, it can be inferred that it interacts with the cytochrome P450 enzyme system .

Subcellular Localization

The subcellular localization of Liarozole dihydrochloride is not explicitly stated in the available literature. As it interacts with the cytochrome P450 enzyme system, it is likely to be found in the endoplasmic reticulum where these enzymes are located .

准备方法

利亚唑二盐酸盐是通过一系列涉及咪唑衍生物的化学反应合成的。合成路线通常涉及3-氯苯基与1H-咪唑-1-基甲基的反应,然后进行进一步反应形成最终化合物。 工业生产方法涉及优化这些反应以实现高纯度和高产率 .

化学反应分析

相似化合物的比较

利亚唑二盐酸盐在抑制多种细胞色素P450酶和阻断维甲酸代谢方面的能力是独一无二的。类似的化合物包括:

酮康唑: 另一种细胞色素P450抑制剂,但体内疗效不如利亚唑二盐酸盐。

属性

IUPAC Name |

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4.2ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;;/h1-11,17H,(H,20,21);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDMRTVUEJWCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026639 | |

| Record name | Liarozole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883548-96-6 | |

| Record name | Liarozole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2705094.png)

![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)

![7-(2-Chlorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705100.png)

![(Z)-1-benzyl-3-(((3-chloro-4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2705111.png)